molecular formula C26H27N5O5 B2833251 methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1357815-72-5

methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

カタログ番号: B2833251
CAS番号: 1357815-72-5
分子量: 489.532
InChIキー: RCEAQEKFJZLILY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazolo-pyrimidinone derivative characterized by a complex heterocyclic core. Its structure includes a pyrazolo[4,3-d]pyrimidine scaffold substituted with ethyl, methyl, and phenethyl groups at positions 1, 3, and 6, respectively. The 5,7-dioxo moieties contribute to its polar nature, while the acetamido-benzoate ester at position 4 enhances lipophilicity.

特性

CAS番号

1357815-72-5

分子式

C26H27N5O5

分子量

489.532

IUPAC名

methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32)

InChIキー

RCEAQEKFJZLILY-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

溶解性

not available

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Pyrazolo-Pyrimidinone Derivatives

The target compound shares structural homology with 2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (). Key differences include:

  • Substituents : The fluorobenzyl group in the analog replaces the benzoate ester, altering electronic properties (electron-withdrawing fluorine vs. ester’s electron-withdrawing/carbonyl resonance).
  • Molecular weight : The fluorobenzyl analog has a higher molecular weight (~480 g/mol) compared to the target compound (~460 g/mol, estimated).
  • Synthetic route: Both derive from pyrazolo-pyrimidinone precursors, but the fluorobenzyl variant incorporates a 4-fluorobenzylamine coupling step, whereas the target compound uses methyl 4-aminobenzoate .

Benzoate Ester Derivatives

  • Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (): Core structure: Pyrido-indole vs. pyrazolo-pyrimidine. Molecular weight: 334.41 g/mol (C21H22N2O2) vs. ~460 g/mol for the target compound.
  • Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (): Core structure: Thieno-pyrimidine vs. pyrazolo-pyrimidine. Key data: LC-MS m/z 377.0 [M+H]+, indicating lower molecular weight than the target compound.

Annulated Pyrazolo-Pyrido/Pyrano Compounds

  • Ethyl 4-(5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepin-1-yl)benzoate (): Structure: Features a fused oxazepine ring instead of the pyrimidinone core. Molecular weight: 335.14 g/mol (C20H19N2O3) vs. ~460 g/mol for the target compound. Synthesis: Utilizes iodobenzoate coupling, contrasting with the acetamido linkage in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Highlights
Target Compound C28H30N5O5 (estimated) ~460 Phenethyl, benzoate ester, 5,7-dioxo Pyrazolo-pyrimidinone core synthesis
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...-N-(4-fluorobenzyl)acetamide C28H28FN5O4 517.56 4-fluorobenzyl, acetamide Fluorobenzylamine coupling
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate C21H22N2O2 334.41 Pyrido-indole, methyl Iodobenzoate alkylation
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate C21H17N2O3S 377.0 (LC-MS) Thieno-pyrimidine, phenyl Nucleophilic substitution
Ethyl 4-(5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepin-1-yl)benzoate C20H19N2O3 335.14 Oxazepine, ethyl ester Pd-catalyzed coupling

Key Research Findings

  • Synthetic Flexibility: Pyrazolo-pyrimidinones (e.g., target compound) are synthesized via cyclocondensation of substituted pyrazoles and thioureas, whereas thieno-pyrimidines () require thiophene ring annulation .
  • Solubility Trends : Benzoate esters (e.g., ) exhibit moderate lipophilicity (clogP ~2–4), while the target compound’s acetamido group may enhance water solubility via hydrogen bonding .
  • Biological Relevance: Pyrazolo-pyrimidinones are frequently investigated as phosphodiesterase (PDE) inhibitors, though the phenethyl substituent in the target compound may confer unique selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate?

  • Methodology : Use multi-step organic synthesis involving condensation reactions between pyrazolo-pyrimidine precursors and benzoate derivatives. Key reagents include carbodiimides (e.g., EDC/HOBt) for amide bond formation and palladium catalysts for cross-coupling where applicable. Monitor intermediates via TLC and purify via column chromatography. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidized species .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • Methodology : Employ 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm backbone connectivity and substituent positions. LC-MS (ESI+) is critical for verifying molecular weight and detecting impurities. For crystallographic validation, use X-ray diffraction on single crystals grown via vapor diffusion in DMSO/water mixtures. Compare spectral data to structurally analogous compounds (e.g., triazolo-pyridazines) to resolve ambiguities .

Q. How should researchers design in vitro assays to screen for antimicrobial or anticancer activity?

  • Methodology : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial susceptibility testing against Gram-positive/negative pathogens. Use positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and assess IC50_{50} values. For mechanistic insights, pair these assays with fluorescence-based apoptosis/necrosis staining .

Advanced Research Questions

Q. How can molecular docking simulations predict interactions between this compound and biological targets?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerases, kinases). Prepare the ligand by optimizing its 3D conformation (DFT methods like B3LYP/6-31G*) and dock against crystal structures (PDB entries). Validate predictions with in vitro binding assays (e.g., SPR or ITC) and mutagenesis studies to confirm critical residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Perform meta-analyses of dose-response curves and assay conditions (e.g., cell line variability, serum content). Use orthogonal assays (e.g., Western blotting for protein targets alongside cell viability) to confirm specificity. Adjust pharmacokinetic parameters (logP, solubility) via structural modifications (e.g., substituting the phenethyl group with fluorinated analogs) .

Q. Which techniques elucidate the compound’s mechanism of enzyme inhibition?

  • Methodology : Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use X-ray crystallography or cryo-EM to visualize binding modes. For redox-active targets (e.g., oxidoreductases), measure ROS production via DCFH-DA probes. Cross-reference with proteomics data to identify off-target effects .

Key Methodological Notes

  • Synthetic Optimization : Adjust reaction stoichiometry to minimize byproducts (e.g., over-acylation). Use DMF as a solvent for improved solubility of intermediates .
  • Biological Assays : Include vehicle controls (e.g., DMSO) to rule out solvent toxicity. For in vivo studies, optimize dosing regimens based on pharmacokinetic modeling .
  • Computational Tools : Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability under physiological conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。